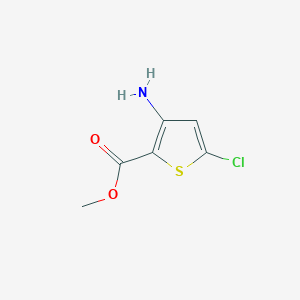
Methyl 3-amino-5-chloro-2-thiophenecarboxylate
Cat. No. B8459283
Key on ui cas rn:
107818-51-9
M. Wt: 191.64 g/mol
InChI Key: QOVUXEZDKNHSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04797486
Procedure details


In a 50 ml round bottom flask equipped with a mechanical stirrer and a reflux condenser, a mixture of 7.0 g (0.036 mole) of methyl 3-amino-5-chloro-2-thiophenecarboxylate and 15 ml of formamide was heated at 205° C. for 7 hours. Upon cooling to room temperature, the reaction solution afforded a precipitate which was filtered: yield about 3.3 g. The crude tan solid was taken up in hot methanol, treated with activated carbon, and filtered. Upon cooling to room temperature, the filtrate afforded yellow crystals of 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one: m.p. 238°-239° C.; yield 2.5 g (36%); ir (KBr) 3427 cm-1, 1688, 1659, 1600, 1510, 1476, 1410 among others; 1H-nmr (CDCl3 +some trifluoroacetic acid) delta 7.5 ppm (s, 1H), 9.1 (s, 1H); mass spectrum 186 (molecular ion and parent peak with the expected isotope pattern), 159 (-27), 131 and others.


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([Cl:7])[S:4][C:3]=1[C:8]([O:10]C)=O.[CH:12]([NH2:14])=O>>[Cl:7][C:5]1[S:4][C:3]2[C:8](=[O:10])[NH:14][CH:12]=[N:1][C:2]=2[CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(SC(=C1)Cl)C(=O)OC
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
205 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 50 ml round bottom flask equipped with a mechanical stirrer and a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction solution afforded a precipitate which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with activated carbon
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling to room temperature
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=2N=CNC(C2S1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
